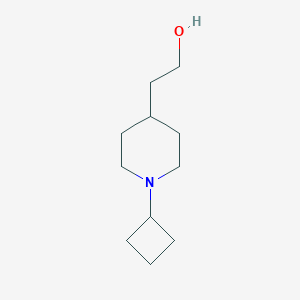
2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation in Drug Development
A series of structurally constrained derivatives, including compounds with N-cyclobutylpiperidin-4-yloxy groups, were synthesized and evaluated as histamine H3 receptor inverse agonists. This research highlighted the potential application of such derivatives, including those related to 2-(1-Cyclobutylpiperidin-4-yl)ethan-1-ol, in developing treatments targeting histamine H3 receptors. Derivatives showed improved potency in histamine release and receptor occupancy assays, suggesting their relevance in pharmacological contexts, particularly for conditions influenced by histamine activity, such as allergies and sleep disorders (Nagase et al., 2008).
Research on Antidepressant and Antinociceptive Effects
Another study investigated the antinociceptive and antiallodynic activity of compounds structurally related to this compound, revealing insights into the management of chronic pain. The research found that these compounds could modify pain perception and response in animal models, indicating their potential utility in developing new pain management therapies, especially for chronic conditions (Khroyan et al., 2011).
Antidepressant Activity in Novel Compounds
The synthesis and evaluation of chlorinated tetracyclic compounds, as homologues to known anxiolytic and antidepressant drugs, were described in another study. These compounds, structurally related to this compound, demonstrated significant antidepressant effects in mice, offering a basis for further exploration in antidepressant drug development. Such research contributes to the broader field of psychiatric medication, where there is a continuous need for more effective and safer treatment options (Karama et al., 2016).
Exploring Metabolic Pathways
Studies on the metabolism of psychoactive substances have identified metabolites structurally related to this compound. Understanding these metabolic pathways is crucial for drug development, toxicity studies, and therapeutic drug monitoring, providing insights into how substances are processed in biological systems and their potential impacts on health (Kanamori et al., 2002).
Propriétés
IUPAC Name |
2-(1-cyclobutylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-6-10-4-7-12(8-5-10)11-2-1-3-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLMFGKCSVIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


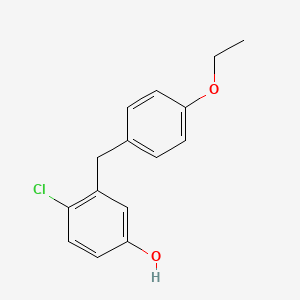



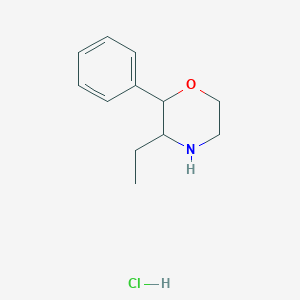
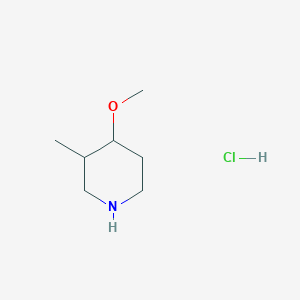



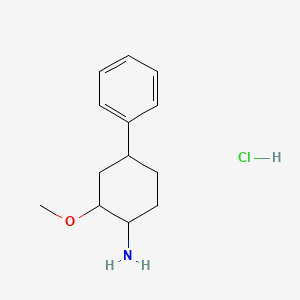


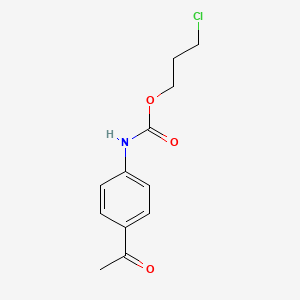
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
